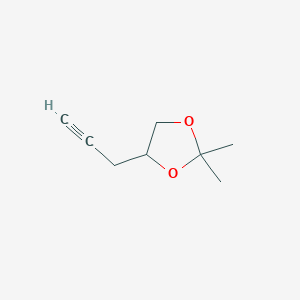

1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)-

Description

1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- is a cyclic ether derivative with a 1,3-dioxolane backbone substituted by two methyl groups at the 2-position and a terminal propynyl (2-propynyl) group at the 4-position. This compound is characterized by its acetylenic functionality, which imparts unique reactivity in cycloaddition and coupling reactions.

Properties

IUPAC Name |

2,2-dimethyl-4-prop-2-ynyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-5-7-6-9-8(2,3)10-7/h1,7H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKMSZPUQMROGLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CC#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562473 | |

| Record name | 2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90199-16-9 | |

| Record name | 2,2-Dimethyl-4-(prop-2-yn-1-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the condensation of 4-propynyl-1,2-diol with acetone under Brønsted or Lewis acid catalysis. The reaction proceeds via protonation of the diol hydroxyl groups, followed by nucleophilic attack on acetone’s carbonyl carbon to form the dioxolane ring.

Typical Conditions

- Catalyst : H₂SO₄ (5 mol%) or ZnCl₂ (3 mol%)

- Solvent : Toluene or solvent-free

- Temperature : 80–100°C

- Time : 4–6 hours

- Yield : 68–75%

Side Reactions

- Over-acetalization leading to polymeric byproducts (mitigated by stoichiometric control).

- Propargyl group oxidation under strongly acidic conditions (avoided via inert atmosphere).

Cyclization of Chloromethyl Intermediates

Synthetic Pathway

Starting from 4-chloromethyl-2,2-dimethyl-1,3-dioxolane (CAS: 57044-24-3), the propargyl group is introduced via nucleophilic substitution with propargyl Grignard reagents.

Stepwise Process

- Intermediate Preparation :

- Substitution :

Optimization Data

| Parameter | Optimal Value |

|---|---|

| Temperature | −78°C → 25°C |

| Solvent | THF |

| Catalyst | None |

| Reaction Time | 12 hours |

Sharpless Epoxidation and Elimination

Asymmetric Synthesis

This route leverages Sharpless asymmetric epoxidation to install stereochemistry, followed by base-mediated elimination to generate the propargyl group.

Procedure

- Epoxidation : Treat 4-allyl-2,2-dimethyl-1,3-dioxolane with Ti(OiPr)₄, (+)-DET, and t-BuOOH.

- Elimination : Use LiNH₂ or LDA to induce dehydrohalogenation, forming the propargyl moiety.

Performance Metrics

Industrial-Scale Continuous-Flow Synthesis

Process Design

Adapted from patent CN109761949B, this method emphasizes efficiency and acetone recycling:

- Esterification : React propargyl glycerol with carboxylic acids (e.g., acetic acid) at 120°C.

- Cyclization : Feed ester intermediate + acetone into a flow reactor with H₂SO₄-silica catalyst (residence time: 30 min).

- Hydrolysis : Treat with NaOH (10%) to isolate product.

Economic and Environmental Metrics

| Metric | Value |

|---|---|

| Acetone Recovery | 95% |

| Space-Time Yield | 1.2 kg·L⁻¹·h⁻¹ |

| Waste Reduction | 40% vs. batch |

Mitsunobu Alkylation

Stereocontrolled Approach

The Mitsunobu reaction enables stereoselective introduction of the propargyl group using DIAD/PPh₃ and propargyl alcohol .

Typical Protocol

- Substrate : 4-hydroxy-2,2-dimethyl-1,3-dioxolane

- Conditions : DIAD (1.2 eq.), PPh₃ (1.5 eq.), THF, 0°C → 20°C

- Yield : 79%

Advantages

- Retains dioxolane ring integrity.

- Compatible with acid-sensitive substrates.

Comparative Analysis of Methods

| Method | Yield (%) | Stereocontrol | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acid-Catalyzed | 68–75 | Low | High | High |

| Chloromethyl Substitution | 82 | Moderate | Moderate | Moderate |

| Sharpless Elimination | 65 | High | Low | Low |

| Continuous-Flow | 70–75 | Low | Very High | Very High |

| Mitsunobu | 79 | High | Low | Low |

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using agents like lithium aluminium hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.

Reduction: Lithium aluminium hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding alcohols.

Substitution: Corresponding substituted dioxolanes.

Scientific Research Applications

1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring with two oxygen atoms, which can protect sensitive functional groups during chemical reactions. The compound can also participate in various chemical transformations, acting as an intermediate or a reagent in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1,3-dioxolane core is highly versatile, allowing substitution with diverse functional groups. Key analogs include:

2,2-Dimethyl-4-(1-Oxo-2-Propynyl)-1,3-Dioxolane (Compound 3 in )

- Structure : Features a propynyl group with an additional ketone (oxo) moiety.

- Reactivity: The acetylenic ketone structure enables Michael addition reactions with nucleophiles (e.g., amino acids), as demonstrated in solid-state NMR studies of model adducts .

- Application : Serves as a precursor for generating stable adducts in biochemical studies.

2,2-Dimethyl-4-(Imidazol-1-ylmethyl)-1,3-Dioxolane (Compound 3 in )

- Structure : Substituted with an imidazole ring, a nitrogen-containing heterocycle.

- Synthesis : Prepared via nucleophilic substitution, yielding a yellowish oil with distinct NMR and IR profiles (e.g., δ 1.33 ppm for methyl groups, IR ν 1486 cm⁻¹) .

- Application: Potential use in pharmaceutical intermediates due to imidazole’s bioactivity.

2,2-Dimethyl-4-(3-Phenylmethoxypropyl)-1,3-Dioxolane ()

- Structure : Contains a bulky phenylmethoxypropyl substituent.

- Physical Properties :

- Boiling Point: 322°C at 760 mmHg

- Density: 1.014 g/cm³

- Molecular Weight: 250.33 g/mol

- Application : Likely employed as a solvent or intermediate in organic synthesis, given its moderate polarity (LogP = 3.13) and high boiling point .

2,2-Dimethyl-4-(2,3,4-Trimethylphenyl)-1,3-Dioxolane ()

- Structure : Aromatic substitution with a trimethylphenyl group.

- Physical Properties :

- Molecular Weight: 220.31 g/mol

- Topology: High hydrophobicity due to aromatic and methyl groups.

- Application: Potential use in materials science for designing hydrophobic polymers or coatings .

2,2-Dimethyl-4-(3',3',3'-Trinitropropyl)-1,3-Dioxolane ()

- Structure : Nitro-functionalized substituent (trinitropropyl).

- Application : Used in solid propellants, highlighting how explosive substituents expand utility in energetic materials .

Comparative Physical and Chemical Properties

Table 1: Key Properties of 1,3-Dioxolane Derivatives

| Compound | Substituent | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Application |

|---|---|---|---|---|---|

| Target Compound | 2-Propynyl | ~168 (estimated) | N/A | N/A | Reactive intermediate |

| 4-(1-Oxo-2-Propynyl) derivative | Acetylenic ketone | ~168 | N/A | N/A | Biochemical adducts |

| 4-(Imidazol-1-ylmethyl) derivative | Imidazole | ~170 | N/A | N/A | Pharmaceutical synthesis |

| 4-(Phenylmethoxypropyl) derivative | Phenylmethoxypropyl | 250.33 | 322 | 1.014 | Solvent/Intermediate |

| 4-(Trimethylphenyl) derivative | Aromatic | 220.31 | N/A | N/A | Hydrophobic materials |

| 4-(Trinitropropyl) derivative | Nitroalkyl | ~280 (estimated) | N/A | N/A | Energetic materials |

Key Observations :

- Boiling Points : Bulky substituents (e.g., phenylmethoxypropyl) significantly increase boiling points compared to simpler dioxolanes (e.g., unsubstituted 1,3-dioxolane boils at 76°C) .

- Reactivity : The target compound’s terminal alkyne group enables click chemistry, contrasting with the ketone or nitro groups in analogs, which favor electrophilic reactions .

- LogP Trends : Hydrophobicity increases with aromatic (LogP ~3.13) or nitro substituents, while polar groups (e.g., imidazole) reduce LogP .

Biological Activity

1,3-Dioxolanes are a class of cyclic organic compounds that have gained attention in medicinal chemistry due to their diverse biological activities. The compound 1,3-Dioxolane, 2,2-dimethyl-4-(2-propynyl)- is particularly noteworthy for its potential applications as an antibacterial and antifungal agent. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.

Synthesis

The synthesis of 1,3-dioxolanes typically involves the reaction of aldehydes with diols. In the case of 1,3-dioxolane, 2,2-dimethyl-4-(2-propynyl)-, various methods have been employed to achieve high yields and purity. For instance, a study reported the synthesis of enantiomerically pure and racemic 1,3-dioxolanes using salicylaldehyde and commercially available diols under catalytic conditions with Montmorillonite K10 as a catalyst .

Antibacterial Activity

The antibacterial properties of 1,3-dioxolanes have been investigated against several bacterial strains. A study demonstrated that various synthesized dioxolanes exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL . Notably, some derivatives displayed perfect activity against Pseudomonas aeruginosa, while no activity was observed against certain Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae.

Antifungal Activity

In addition to antibacterial effects, the antifungal activity of these compounds has been assessed. Most derivatives showed promising antifungal activity against Candida albicans, a common yeast pathogen. The results indicated that all tested compounds except one demonstrated significant antifungal effects .

Study on Enantiomeric and Racemic Structures

A comparative study focused on the biological activity of enantiomeric versus racemic structures of 1,3-dioxolanes. The findings suggested that chiral compounds often exhibited enhanced biological activities compared to their racemic counterparts. This highlights the importance of stereochemistry in the design of effective antimicrobial agents .

Development of Bio-Based Solvents

Another relevant investigation explored the use of dioxolane derivatives as bio-based solvents. This research emphasized the dual role these compounds can play in both biological applications and as environmentally friendly solvents in chemical processes. The study outlined a method for developing new bio-based solvents while assessing their toxicity and functional proficiency .

Research Findings Summary

| Compound | Activity Type | Target Organism | MIC (µg/mL) |

|---|---|---|---|

| 1,3-Dioxolane Derivative (e.g., 4) | Antibacterial | Staphylococcus aureus | 625–1250 |

| 1,3-Dioxolane Derivative (e.g., 6) | Antibacterial | Pseudomonas aeruginosa | Perfect Activity |

| 1,3-Dioxolane Derivative (various) | Antifungal | Candida albicans | Significant Activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.